An In-depth Technical Guide to (3-Bromopropoxy)-tert-butyldimethylsilane (CAS: 89031-84-5)
An In-depth Technical Guide to (3-Bromopropoxy)-tert-butyldimethylsilane (CAS: 89031-84-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Bromopropoxy)-tert-butyldimethylsilane, a versatile bifunctional reagent widely utilized in organic synthesis. Its unique structure, combining a reactive bromo-functionalized propyl chain with a sterically hindered tert-butyldimethylsilyl (TBDMS) ether, makes it an invaluable tool for the strategic introduction of a protected propanol moiety. This document details its physicochemical properties, spectral data, synthesis protocols, and key applications in the synthesis of complex molecules and pharmaceutical intermediates.
Core Properties and Specifications
(3-Bromopropoxy)-tert-butyldimethylsilane is a colorless to pale yellow liquid at room temperature.[1] It is primarily used as an alkylating agent to introduce a protected three-carbon chain, which can be later deprotected to reveal a primary alcohol.[2]
| Property | Value | Reference |
| CAS Number | 89031-84-5 | [3][4] |
| Molecular Formula | C₉H₂₁BrOSi | [3][4] |
| Molecular Weight | 253.25 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Boiling Point | 182 °C (lit.) | [6] |
| Density | 1.093 g/mL at 25 °C (lit.) | [6] |
| Refractive Index (n20/D) | 1.451 (lit.) | [6] |
| Flash Point | 85 °C (185 °F) - closed cup | [6] |
| Purity | ≥97% | [7] |
| Storage Temperature | 2-8°C, under inert atmosphere | [6] |
| Solubility | Soluble in chloroform. | [6] |
| Stabilizer | May contain sodium carbonate. |
Spectral Data
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the different proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 3.73 | triplet (t) | 2H | -O-CH₂- | [6] |
| 3.51 | triplet (t) | 2H | -CH₂-Br | [6] |
| 2.02 | quintet (q) | 2H | -CH₂-CH₂-CH₂- | [6] |
| 0.89 | singlet (s) | 9H | -C(CH₃)₃ | [6] |
| 0.06 | singlet (s) | 6H | -Si(CH₃)₂ | [6] |
Solvent: CDCl₃, Frequency: 300 MHz
¹³C NMR Spectroscopy
While a complete, experimentally verified peak list is not publicly available, predicted chemical shifts and general ranges for similar structures can provide guidance for spectral interpretation.
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| -O-C H₂- | 60-65 |
| -C H₂-CH₂-CH₂- | 35-40 |
| -C H₂-Br | 30-35 |
| -C (CH₃)₃ | 25-30 |
| -C (CH₃)₃ | 18-20 |
| -Si(C H₃)₂ | -5 to 0 |
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorptions for the C-H, C-O, and C-Br bonds.
| Wavenumber (cm⁻¹) | Bond Vibration |
| 2950 - 2850 | C-H stretch (alkyl) |
| 1250 - 1000 | C-O stretch (ether) |
| 1100 - 1000 | Si-O stretch |
| 840 - 770 | Si-C stretch |
| 690 - 515 | C-Br stretch |
Mass Spectrometry
The mass spectrum of (3-Bromopropoxy)-tert-butyldimethylsilane would exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation patterns would likely involve the loss of a tert-butyl group ([M-57]⁺) and cleavage of the propyl chain.
Experimental Protocols
Synthesis of (3-Bromopropoxy)-tert-butyldimethylsilane
This protocol is adapted from a reported procedure and provides a reliable method for the laboratory-scale synthesis of the title compound.[8]
Caption: Workflow for the synthesis of (3-Bromopropoxy)-tert-butyldimethylsilane.
Materials:
-
3-Bromo-1-propanol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Petroleum ether
-
Water
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), combine 3-bromo-1-propanol (1.0 eq.), tert-butyldimethylsilyl chloride (1.1 eq.), and imidazole (1.2 eq.).
-
Stir the mixture at room temperature for 3 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by column chromatography using petroleum ether as the eluent to afford the pure (3-Bromopropoxy)-tert-butyldimethylsilane.
General Protocol for Alkylation Reactions
(3-Bromopropoxy)-tert-butyldimethylsilane is an effective alkylating agent for a variety of nucleophiles, including amines, phenols, and carbanions. The following is a general procedure for N-alkylation.
Caption: General workflow for N-alkylation using (3-Bromopropoxy)-tert-butyldimethylsilane.
Materials:
-
Nitrogen-containing nucleophile (e.g., indole, amine)
-
(3-Bromopropoxy)-tert-butyldimethylsilane
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., dimethylformamide, tetrahydrofuran)
Procedure:
-
To a solution of the nitrogen nucleophile in an anhydrous aprotic solvent, add the base at an appropriate temperature (e.g., 0 °C for strong bases like NaH).
-
Stir the mixture for a period to allow for deprotonation.
-
Add (3-Bromopropoxy)-tert-butyldimethylsilane to the reaction mixture.
-
Allow the reaction to proceed at a suitable temperature (which may range from room temperature to elevated temperatures) and monitor by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product into an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by a suitable method, such as column chromatography.
Applications in Drug Discovery and Development
(3-Bromopropoxy)-tert-butyldimethylsilane serves as a key building block in the synthesis of various pharmaceutical targets. Its ability to introduce a protected hydroxyl functionality is crucial in multi-step syntheses where protecting group strategies are essential.
Synthesis of Pyrrolocarbazole Kinase Inhibitors
This reagent has been employed in the synthesis of precursors to pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones, which are investigated as potential small molecule inhibitors of kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase.[9] In this context, the indole nitrogen of an indole-2-carboxylate is alkylated with (3-Bromopropoxy)-tert-butyldimethylsilane.[9] The resulting intermediate is then further elaborated through a series of reactions, including reduction and a Diels-Alder reaction, to construct the final pyrrolocarbazole scaffold.[9]
Synthesis of Antihyperlipidemic Agents
(3-Bromopropoxy)-tert-butyldimethylsilane is also utilized as a reagent in the preparation of piperidinylcarbonyl sulfamates.[6] These compounds have been investigated as a novel class of antihyperlipidemic agents that function by up-regulating the LDL-receptor.[6]
Other Applications
The versatility of this reagent is further demonstrated by its use in the synthesis of various other molecules, including:
-
N-[2-[N-[3-(tert-butyldimethylsilyloxy)propyl]-N-ethylamino]ethyl]phthalimide[6]
-
O-(3-tert-butyldimethylsilyloxypropyl)-N-(tert-butoxycarbonyl)-L-tyrosine methyl ester[6]
-
tert-butyldimethyl-[3-(3-methyl-2-nitrophenoxy)propoxy]silane[6]
Safety and Handling
(3-Bromopropoxy)-tert-butyldimethylsilane is a combustible liquid and causes serious eye irritation. It may also cause skin and respiratory irritation.[5]
Hazard Statements:
-
H227: Combustible liquid
-
H315: Causes skin irritation[5]
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[5]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Keep away from heat, open flames, and sparks. No smoking.
-
Avoid breathing mist, vapors, and spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. For skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing.
Conclusion
(3-Bromopropoxy)-tert-butyldimethylsilane is a highly valuable and versatile reagent in modern organic synthesis, particularly within the realm of drug discovery and development. Its bifunctional nature allows for the straightforward introduction of a protected propanol unit, facilitating the construction of complex molecular architectures. The experimental protocols and data presented in this guide are intended to support researchers in the effective and safe utilization of this important synthetic building block.
References
- 1. prepchem.com [prepchem.com]
- 2. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - (3-bromopropoxy)(tert-butyl)dimethylsilane (C9H21BrOSi) [pubchemlite.lcsb.uni.lu]
- 6. (3-BROMOPROPOXY)-TERT-BUTYLDIMETHYLSILANE | 89031-84-5 [chemicalbook.com]
- 7. Boc-L-Tyrosine methyl ester synthesis - chemicalbook [chemicalbook.com]
- 8. (3-BROMOPROPOXY)-TERT-BUTYLDIMETHYLSILANE CAS#: 89031-84-5 [m.chemicalbook.com]
- 9. arkat-usa.org [arkat-usa.org]
